molecular formula C12H12N2O B6185685 methyl[(naphthalen-1-yl)methyl]nitrosoamine CAS No. 296760-88-8

methyl[(naphthalen-1-yl)methyl]nitrosoamine

Cat. No.: B6185685
CAS No.: 296760-88-8
M. Wt: 200.24 g/mol
InChI Key: BQXBCROAMKLKCO-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research on N-Nitroso Compound Chemistry and Biology

The investigation of N-nitroso compounds, characterized by the R1N(R2)-N=O functional group, has a rich and consequential history. Initial research in the mid-20th century unveiled the potent carcinogenic properties of many compounds within this class, sparking decades of intensive study into their mechanisms of action. This early work established that N-nitroso compounds are often procarcinogens, requiring metabolic activation to exert their genotoxic effects. This activation typically involves enzymatic hydroxylation, leading to the formation of highly reactive alkylating agents that can modify cellular macromolecules, including DNA.

The evolution of research in this area has been marked by a transition from initial toxicological studies to more nuanced investigations into their roles in various biological processes and their prevalence in the environment. The development of sophisticated analytical techniques has been pivotal in detecting and quantifying these compounds in a wide array of matrices, from food and consumer products to biological samples.

Significance of N-Nitroso Compounds in Contemporary Chemical Biology and Environmental Science

In contemporary chemical biology, N-nitroso compounds are significant for several reasons. They serve as valuable chemical probes for studying DNA damage and repair pathways. The specific patterns of DNA adducts formed by different N-nitroso compounds can provide insights into the mechanisms of mutagenesis and carcinogenesis. Furthermore, the study of their metabolic activation pathways continues to inform our understanding of xenobiotic metabolism and its role in disease.

From an environmental science perspective, N-nitroso compounds are a class of contaminants of emerging concern. Their formation can occur in various environmental compartments through the reaction of secondary amines with nitrosating agents, such as nitrites, which are prevalent in soil, water, and the atmosphere. The environmental fate and transport of these compounds, as well as their potential for bioaccumulation, are active areas of research. The presence of N-nitroso compounds in drinking water, processed foods, and tobacco smoke has been a subject of public health scrutiny.

Overview of Current Research Trajectories Specific to Methyl[(naphthalen-1-yl)methyl]nitrosoamine

Current research specifically mentioning this compound is primarily situated within the domain of pharmaceutical quality control. It has been identified as a potential impurity in the manufacturing of the antifungal drug Terbinafine, where it is referred to as "N-Nitroso Terbinafine Impurity A". pharmaffiliates.com The focus of current research is therefore on the development of sensitive analytical methods for its detection and quantification in pharmaceutical preparations. This is driven by stringent regulatory requirements to control the levels of potentially genotoxic impurities in drug substances.

While extensive biological studies on this compound are not widely published, research trajectories can be inferred from the broader knowledge of N-nitroso compounds and naphthalene (B1677914) derivatives. Future research may explore the following:

Metabolic Activation and Genotoxicity: Investigating the specific metabolic pathways involved in the activation of this compound and its potential to form DNA adducts. The presence of the naphthalene moiety may influence its metabolic fate and the nature of the reactive intermediates formed.

Analytical Method Development: Further refinement of analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), to achieve lower detection limits and ensure the safety of pharmaceutical products.

Comparative Toxicity Studies: Comparing the toxicological profile of this compound with other N-nitroso compounds to understand how the naphthalene group influences its biological activity.

Due to its identification as a pharmaceutical impurity, the primary research thrust remains in the analytical and regulatory spheres to minimize patient exposure.

Interactive Data Table: Properties of this compound

PropertyValue
Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
CAS Number 296760-88-8
Synonyms N-Methyl-N-(naphthalen-1-ylmethyl)nitrous amide, N-Nitroso Terbinafine Impurity A

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

296760-88-8

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

N-methyl-N-(naphthalen-1-ylmethyl)nitrous amide

InChI

InChI=1S/C12H12N2O/c1-14(13-15)9-11-7-4-6-10-5-2-3-8-12(10)11/h2-8H,9H2,1H3

InChI Key

BQXBCROAMKLKCO-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC2=CC=CC=C21)N=O

Purity

95

Origin of Product

United States

Synthetic Strategies and Advanced Chemical Characterization of Methyl Naphthalen 1 Yl Methyl Nitrosoamine

Established Synthetic Pathways for the Derivatization of Naphthalene-Containing Amines to N-Nitroso Compounds

The synthesis of N-nitroso compounds, a class of molecules characterized by the N-N=O functional group, is a well-documented area of organic chemistry. The formation of methyl[(naphthalen-1-yl)methyl]nitrosoamine involves the N-nitrosation of its secondary amine precursor, N-methyl-1-naphthalenemethanamine. This transformation is typically achieved by reacting the amine with a nitrosating agent, which can be generated from various sources under specific reaction conditions.

Precursor Compounds and Optimized Reaction Conditions for N-Nitrosation

The immediate precursor for the synthesis of this compound is the secondary amine, N-methyl-1-naphthalenemethanamine. An established route to this precursor starts from 1-chloromethylnaphthalene. In this process, N-methylformamide is reacted with a strong base to form its anion, which then undergoes nucleophilic substitution with 1-chloromethylnaphthalene to yield N-methyl-N-(1-naphthylmethyl)-formamide. Subsequent acid or base hydrolysis of this formamide (B127407) intermediate furnishes the desired N-methyl-1-naphthalenemethanamine. acanthusresearch.com

The critical step, N-nitrosation, involves the reaction of this secondary amine with a nitrosating agent. The most common source of the active nitrosating species is nitrous acid (HNO₂), which is typically generated in situ from an alkali metal nitrite (B80452) (like sodium nitrite, NaNO₂) under acidic conditions. However, a variety of alternative and often milder methods have been developed to effect this transformation, offering advantages in terms of selectivity, yield, and compatibility with other functional groups.

Several modern protocols for N-nitrosation are applicable to the synthesis of this compound. These methods often avoid the use of strong acids and can provide excellent yields under controlled conditions. For instance, tert-butyl nitrite (TBN) has been reported as an efficient nitrosating agent that operates under solvent-free, metal-free, and acid-free conditions. glsciences.com Another approach utilizes a combination of potassium persulfate (K₂S₂O₈) and nitromethane (B149229) (CH₃NO₂) in the presence of a base like DBU at elevated temperatures. lcms.cz Electrochemical methods have also emerged, using sodium or potassium nitrite as the nitrosating agent, which obviates the need for a strong acid by generating the nitrosating species through anodic oxidation. lcms.cz

The choice of solvent can significantly influence the reaction's efficiency. Aprotic and polar solvents such as dichloromethane (B109758) (CH₂Cl₂) and acetonitrile (B52724) are often preferred, as they can facilitate the reaction, whereas protic solvents like methanol (B129727) and water may hinder it. acs.org

Nitrosating Agent/SystemTypical Reaction ConditionsKey Features
Sodium Nitrite (NaNO₂) / Acid (e.g., HCl)Aqueous acidic medium, low temperature (0-5 °C)Traditional method; generates nitrous acid in situ.
tert-Butyl Nitrite (TBN)Solvent-free, room temperatureMild, acid-free, and metal-free conditions with excellent yields. glsciences.com
Potassium Persulfate (K₂S₂O₈) / Nitromethane (CH₃NO₂)DBU as base, 60 °CEfficient conversion using inexpensive reagents. lcms.cz
Electrochemical N-nitrosationPotassium Nitrite (KNO₂) as source, undivided cellAvoids strong acids, good functional group tolerance. lcms.cz
p-Toluenesulfonic acid / Sodium NitriteDichloromethane (CH₂Cl₂) solvent, ambient temperatureUses a low-cost, commercially available acid catalyst. acs.org

Methodological Approaches for Yield Optimization and Purity Assessment

Optimizing the yield and ensuring the purity of this compound requires careful control over reaction parameters and effective purification and analytical methods. The yield of the N-nitrosation reaction is highly dependent on the chosen synthetic pathway. For example, methods using tert-butyl nitrite often report excellent yields due to the mild and specific nature of the reagent. glsciences.com Key factors for optimization include the stoichiometry of the nitrosating agent, reaction temperature, and reaction time. A slight excess of the nitrosating agent may be used to drive the reaction to completion, but a large excess should be avoided to minimize side reactions and simplify purification.

Purity assessment is critical to confirm the identity of the final product and to quantify any residual starting materials or byproducts. High-performance liquid chromatography (HPLC) is a cornerstone technique for this purpose. A reversed-phase HPLC method, typically employing a C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient, can effectively separate the relatively nonpolar this compound from the more polar precursor amine and other potential impurities. The purity is determined by integrating the peak area of the product relative to the total area of all observed peaks in the chromatogram.

Spectroscopic and Chromatographic Techniques for Rigorous Structural Elucidation of this compound

The unambiguous structural confirmation of this compound relies on a combination of advanced spectroscopic and chromatographic methods. These techniques provide detailed information about the molecule's connectivity, conformation, molecular weight, and purity.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of N-nitrosamines. A key structural feature of these compounds is the partial double bond character of the N-N bond, which results from resonance between the nitrogen lone pair and the nitroso group. This restricted rotation leads to the existence of stable rotational isomers, often referred to as syn and anti (or E and Z) conformers. acanthusresearch.comnih.gov

For an asymmetrical nitrosamine (B1359907) like this compound, this isomerism results in magnetic non-equivalence for the protons and carbons of the methyl and naphthalen-1-ylmethyl groups. acs.org Consequently, the ¹H and ¹³C NMR spectra are expected to show two distinct sets of signals, one for each conformer, with the ratio of the signal integrals reflecting the relative population of the two isomers at a given temperature. nih.gov

In the ¹H NMR spectrum, the protons on the α-carbons (the N-CH₃ and N-CH₂-naphthalene groups) are particularly informative. The chemical shifts of these protons differ significantly between the two conformers due to the anisotropic effect of the nitroso group. The protons that are cis (on the same side) to the nitroso oxygen are typically shielded and appear at a higher field (lower ppm) compared to the protons that are trans (on the opposite side). acs.orgcdnsciencepub.com This phenomenon allows for the assignment of each set of signals to a specific conformer.

NucleusGroupExpected Chemical Shift Range (ppm)Comments
¹HNaphthalene-H~7.4 - 8.2Complex multiplet pattern characteristic of a 1-substituted naphthalene (B1677914) ring.
¹HN-CH₂~5.0Signal for one conformer (e.g., trans to N=O).
~4.3Signal for the other conformer (e.g., cis to N=O).
¹HN-CH₃~3.8Signal for one conformer (e.g., trans to N=O).
~3.0Signal for the other conformer (e.g., cis to N=O).
¹³CNaphthalene-C~123 - 134Multiple signals for the 10 carbons of the naphthalene ring.
¹³CN-CH₂~45 - 55Two distinct signals, one for each conformer.
¹³CN-CH₃~30 - 40Two distinct signals, one for each conformer.

Note: The specific chemical shifts and the major/minor conformer assignment depend on the solvent and steric/electronic effects.

Utilization of High-Resolution Mass Spectrometry for Molecular Identification and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition and identifying the molecular structure of this compound. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with Orbitrap or time-of-flight (TOF) mass analyzers provide highly accurate mass measurements, typically with sub-ppm mass accuracy. lcms.czfda.gov This allows for the unambiguous determination of the molecular formula (C₁₂H₁₂N₂O) by comparing the experimental mass of the protonated molecule [M+H]⁺ with its theoretical value.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the molecule, providing further structural confirmation. Common fragmentation patterns for N-nitrosamines include the neutral loss of the nitroso group (•NO) or the loss of hydroxyl radical (•OH). nih.gov Another characteristic fragmentation is the alpha-cleavage adjacent to the amine nitrogen. For this compound, this would lead to the formation of the stable naphthalen-1-ylmethyl cation (tropylium-like ion).

HRMS is also a powerful tool for impurity profiling. Its high resolving power can distinguish the target compound from closely related impurities, even those with the same nominal mass (isobaric interferences), ensuring the reliability of analytical results. fda.gov

IonFormulaTheoretical m/zDescription
[M+H]⁺C₁₂H₁₃N₂O⁺201.1022Protonated molecular ion.
[M-NO]⁺C₁₂H₁₂N⁺170.0964Fragment from the loss of the nitroso group.
[M-OH]⁺C₁₂H₁₁N₂⁺183.0917Fragment from the loss of a hydroxyl radical.
[C₁₁H₉]⁺C₁₁H₉⁺141.0704Naphthalen-1-ylmethyl cation from alpha-cleavage.

Advanced Chromatographic Separations for Isomer Characterization and Purity Validation

Advanced chromatographic techniques, particularly Ultra-High-Performance Liquid Chromatography (UPLC), are the methods of choice for the separation and purity validation of N-nitrosamines. rsc.org The high efficiency of UPLC systems, which use columns packed with sub-2 µm particles, provides superior resolution and faster analysis times compared to conventional HPLC.

For this compound, a reversed-phase UPLC method coupled with a mass spectrometer (UPLC-MS/MS) is ideal. A typical setup would involve a C18 column and a gradient elution with a mobile phase consisting of water and an organic modifier (methanol or acetonitrile), often with a small amount of formic acid to promote protonation for MS detection. lcms.cz

A significant application of chromatography in this context is the characterization and potential separation of the syn and anti conformers. Due to their different spatial arrangements, the two conformers can exhibit slightly different polarities and interactions with the stationary phase, sometimes leading to peak broadening or even partial separation into two distinct peaks under optimized chromatographic conditions. acanthusresearch.comnih.gov The ability to resolve these isomers is crucial for accurate quantification and for studying the kinetics of their interconversion. This separation confirms the presence of rotational isomers first observed by NMR and validates the compound's structural complexity.

Environmental Formation Pathways and Occurrence Dynamics of Methyl Naphthalen 1 Yl Methyl Nitrosoamine

Chemical and Biological Precursor Identification in the Formation of N-Nitroso Compounds in Environmental Systems

The formation of an N-nitroso compound requires two primary components: a nitrosatable amine and a nitrosating agent. nih.gov For methyl[(naphthalen-1-yl)methyl]nitrosoamine, the specific amine precursor is methyl(naphthalen-1-ylmethyl)amine. The nitrosating agents are typically derived from nitrites or nitrogen oxides. nih.gov

Secondary and tertiary amines are the most common amine precursors for N-nitrosamine formation. nih.govnih.gov These can be found in industrial waste streams, agricultural chemicals, pharmaceuticals, and naturally occurring substances like proteins. nih.govepa.gov Quaternary ammonium (B1175870) compounds, used in consumer products and as coagulants in wastewater treatment, can also degrade to form precursor amines. nih.govuark.edu

Nitrates and nitrites are the primary sources of nitrosating agents in the environment. cabidigitallibrary.org While nitrate (B79036) is relatively stable, it can be reduced to nitrite (B80452) by microbial action in soil, water, and even saliva. nih.gov This nitrite, under certain conditions, can then form more potent nitrosating species. nih.gov

The transformation of nitrite into an active nitrosating agent is highly dependent on environmental conditions, particularly pH. researchgate.net

Atmospheric Compartments: In the atmosphere, the key nitrosating agents are various nitrogen oxides (NOx), such as nitrogen dioxide (NO₂) and dinitrogen trioxide (N₂O₃), which are common air pollutants from combustion processes. nih.gov These gases can react with amines present in the atmosphere, which may be emitted from industrial sources, agriculture, or natural decay. While N-nitrosamines can form in the atmosphere, they are generally short-lived due to rapid degradation by sunlight. nih.govacs.org

N-nitroso compound formation can proceed through several pathways, which can be either catalytic or non-catalytic.

Non-Catalytic Pathways: The most fundamental pathway is the reaction of a secondary amine with a nitrosating agent like N₂O₃, which is formed from nitrous acid in acidic conditions. nih.govenvironcj.in Other powerful, non-catalytic nitrosating agents include nitrosyl halides and dinitrogen tetroxide (N₂O₄). nih.govcardiff.ac.uk Tertiary amines can also undergo a slower process of dealkylative nitrosation to form N-nitrosamines. freethinktech.com

Catalytic Pathways:

Acid Catalysis: As mentioned, the formation of the active nitrosating agent from nitrite is catalyzed by acid, making this the most common catalytic pathway in environmental systems like acidic soils or water bodies. cabidigitallibrary.orgwikipedia.org

Carbonyl Catalysis: In neutral or basic conditions, where acid-catalyzed nitrosation is slow, certain carbonyl compounds like formaldehyde (B43269) can catalyze the formation of N-nitrosamines. nih.gov The carbonyl compound reacts with the secondary amine to form an iminium ion, which is highly reactive towards nitrite. nih.gov

Micelle Catalysis: In aqueous solutions, the nitrosation of hydrophobic secondary amines can be significantly enhanced by the presence of micelles formed by cationic surfactants. acs.org These micelles can concentrate the reactants, leading to rate enhancements of up to 100-fold. acs.org

Metal Catalysis: Certain metal salts, such as silver(I), can catalyze the rapid formation of N-nitrosamines from nitric oxide (NO) and secondary amines. semanticscholar.org Activated carbon has also been shown to catalyze the transformation of amine precursors into nitrosamines. researchgate.net

Detection and Distribution of N-Nitroso Compounds in Diverse Environmental Matrices

N-nitroso compounds are found widely in the environment, including in air, water, and soil, though typically at very low concentrations (nanogram to microgram per kilogram levels). nih.govepa.gov Their presence often stems from industrial pollution, agricultural runoff, and as byproducts of water disinfection processes. nih.govepa.govacs.org For example, N-nitrosamines have been detected in freshwater sediments near wastewater treatment plants. daneshyari.com

Detecting the ultra-trace levels of N-nitrosamines found in the environment requires highly sensitive and selective analytical methods. pmda.go.jp A pre-concentration step, such as solid-phase extraction (SPE), is almost always necessary to isolate the compounds from the complex environmental matrix. researchgate.net

The primary analytical techniques involve chromatography coupled with a sensitive detector:

Gas Chromatography (GC): GC is well-suited for volatile and semi-volatile nitrosamines. pmda.go.jpmdpi.com It is often paired with detectors like the nitrogen-phosphorus detector (NPD), mass spectrometry (MS), or a Thermal Energy Analyzer (TEA), which is highly selective for the nitroso functional group. epa.gov

Liquid Chromatography (LC): LC is used for less volatile or thermally unstable compounds. researchgate.net High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is typically coupled with tandem mass spectrometry (MS/MS) for highly sensitive and specific quantification. researchgate.netmdpi.com

The table below summarizes common analytical methods for N-nitrosamine determination in environmental samples.

Analytical TechniqueMatrixTypical Detection LimitReference
GC-MSGroundwater1.12–3.71 ng/L mdpi.com
SPE-UHPLC-MS/MSWater0.4-1.1 ng/L researchgate.net
GC with NPDWastewater0.01-0.08 µg/L epa.gov
VoltammetrySoil Extracts20 µg/L (for nitrate precursor) nih.gov

While N-nitrosamines can form in the atmosphere, their atmospheric lifetime is generally short, on the order of minutes, due to rapid photolysis (degradation by sunlight). acs.orggassnova.no Therefore, long-range atmospheric transport of the N-nitrosamines themselves is limited. nih.gov

However, their precursors—amines and nitrogen oxides (NOx)—are subject to atmospheric transport. nih.gov Amines and NOx can be transported over significant distances before reacting or being deposited. Deposition occurs through two main mechanisms:

Dry Deposition: The direct settling of gases and particles onto surfaces.

Wet Deposition: The removal of atmospheric pollutants by rain, snow, or fog.

The formation of N-nitrosamines can occur after the deposition of these precursors into acidic surface waters or soils.

Environmental Degradation and Persistence Studies of N-Nitroso Compounds

The persistence of N-nitroso compounds in the environment is highly dependent on the specific compound and the environmental compartment. acs.org

Photolysis: The primary degradation pathway for N-nitrosamines in the environment is photolysis. acs.orgacs.org The N-NO bond is susceptible to cleavage by ultraviolet (UV) radiation from sunlight. acs.orggassnova.nocdnsciencepub.com This process is rapid in surface waters and in the atmosphere, significantly limiting their persistence in sunlit environments. nih.govacs.org The rate of photolysis can be influenced by pH, with decomposition rates increasing in more acidic solutions. acs.org The degradation products include the parent amine, nitrite, nitrate, formaldehyde, and formic acid. nih.govnih.gov

Biodegradation: In environments shielded from light, such as groundwater, deep soil layers, and sediments, N-nitrosamines are more persistent. nih.govacs.org However, some microorganisms have been shown to degrade these compounds. semanticscholar.org Several bacterial strains, including Bacillus and Rhodococcus species, can biodegrade various nitrosamines, using them as a source of carbon or nitrogen. iwaponline.comasm.org The rate of biodegradation can be slow, with half-lives ranging from several weeks to months, and depends on the specific nitrosamine (B1359907) structure and environmental conditions. sintef.no Some intestinal bacteria can also degrade N-nitrosamines, converting them back to the parent amine and nitrite. nih.gov

Chemical Degradation: N-nitrosamines are generally stable in mild aqueous conditions typical of most natural waters. nih.govacs.org However, they can be chemically degraded under specific conditions, such as treatment with strong reducing agents. nih.gov

Photolytic and Hydrolytic Degradation Pathways

No studies detailing the photolytic or hydrolytic degradation pathways of this compound were found.

Biotic and Abiotic Transformation Processes in Natural and Engineered Systems

No research was identified concerning the biotic or abiotic transformation processes of this compound in either natural or engineered systems.

Metabolic Activation and Biotransformation Pathways of Methyl Naphthalen 1 Yl Methyl Nitrosoamine

Enzymatic Biotransformation of N-Nitroso Compounds, with Focus on Methyl[(naphthalen-1-yl)methyl]nitrosoamine

The enzymatic conversion of N-nitroso compounds is a complex process mediated by a variety of enzyme systems. The initial and often rate-limiting step in the bioactivation of many N-nitrosamines is oxidation, catalyzed primarily by the cytochrome P450 (CYP) superfamily of enzymes. While specific data on this compound is limited, the established metabolic pathways for other N-nitrosamines provide a strong predictive framework for its biotransformation.

The principal pathway for the metabolic activation of N-nitrosamines is α-hydroxylation, a reaction catalyzed by cytochrome P450 enzymes. nih.govnih.gov This process involves the hydroxylation of the carbon atom adjacent (in the α-position) to the nitroso group. researchgate.net For this compound, this can occur at either the methyl carbon or the methylene (B1212753) carbon of the naphthalen-1-ylmethyl group.

The presence of an aromatic ring, such as the naphthalene (B1677914) moiety, can influence the probability of α-hydroxylation. chemrxiv.orgacs.org The reaction is initiated by the abstraction of a hydrogen atom from the α-carbon by an activated oxygen species within the CYP active site, followed by the rebound of a hydroxyl group to the resulting carbon radical. nih.gov

This enzymatic action results in the formation of highly unstable α-hydroxynitrosamines. nih.govresearchgate.net These intermediates are not typically isolated due to their short half-lives and spontaneously decompose to yield reactive electrophiles. nih.gov The specific CYP isoforms involved in the metabolism of N-nitrosamines can vary depending on the structure of the compound and the tissue, with CYP2A and CYP2E subfamilies being frequently implicated for various nitrosamines. nih.govresearchgate.net

Table 1: Key Steps in Cytochrome P450-Mediated Alpha-Hydroxylation of N-Nitrosamines

StepDescriptionKey Enzymes/Intermediates
1. Substrate Binding The N-nitrosamine compound binds to the active site of a cytochrome P450 enzyme.Cytochrome P450 (e.g., CYP2A, CYP2E)
2. α-Carbon Oxidation The enzyme catalyzes the hydroxylation of a carbon atom adjacent to the nitroso group.Activated Oxygen Species
3. Formation of α-Hydroxynitrosamine A highly unstable α-hydroxynitrosamine intermediate is formed.α-Hydroxynitrosamine
4. Spontaneous Decomposition The α-hydroxynitrosamine rapidly and non-enzymatically decomposes.Diazonium Ions, Aldehydes/Ketones

Other oxidoreductases may also contribute to the metabolism of N-nitroso compounds, although their roles are generally less well-characterized than that of the CYP system. The metabolic fate of a given N-nitrosamine is determined by the balance between these activation and detoxification pathways, which can be influenced by factors such as the specific compound's structure, the enzymatic profile of the tissue, and the presence of enzyme inducers or inhibitors.

Generation and Characterization of Reactive Metabolites and Electrophilic Intermediates

The metabolic activation of N-nitrosamines culminates in the generation of highly reactive electrophilic species. These intermediates are responsible for the covalent modification of cellular nucleophiles, including DNA, RNA, and proteins, which is a key event in the initiation of carcinogenesis.

The spontaneous decomposition of the unstable α-hydroxynitrosamine intermediates, formed via CYP-mediated α-hydroxylation, leads to the generation of alkyldiazonium ions. researchgate.net In the case of this compound, α-hydroxylation at the methyl group would yield a methyldiazonium ion and naphthalenecarbaldehyde. Conversely, hydroxylation at the methylene carbon of the naphthalen-1-ylmethyl group would produce a (naphthalen-1-yl)methyldiazonium ion and formaldehyde (B43269).

These diazonium ions are highly unstable in the aqueous cellular environment and rapidly decompose, releasing molecular nitrogen and generating highly reactive carbocations. nih.gov

The carbocations generated from the decomposition of diazonium ions are potent electrophiles and are considered the ultimate alkylating species derived from N-nitrosamines. nih.gov These carbocations, such as the methyl cation or the (naphthalen-1-yl)methyl cation, can react with nucleophilic sites on cellular macromolecules. The formation of DNA adducts through the alkylation of DNA bases is a critical consequence of this metabolic activation pathway and is strongly linked to the mutagenic and carcinogenic properties of N-nitroso compounds. nih.gov

Conjugation and Detoxification Mechanisms for N-Nitroso Compound Metabolites

In addition to metabolic activation, organisms possess a range of detoxification pathways that can conjugate and facilitate the elimination of N-nitroso compounds and their metabolites. These Phase II metabolic reactions generally increase the water solubility of the compounds, preparing them for excretion.

Key conjugation reactions involved in the detoxification of xenobiotics include glucuronidation, sulfation, and glutathione (B108866) conjugation.

Glucuronidation: This process is catalyzed by UDP-glucuronosyltransferases (UGTs) and involves the transfer of glucuronic acid to a suitable functional group on the substrate. While direct glucuronidation of the parent N-nitrosamine is not a major pathway, hydroxylated metabolites can be substrates for UGTs. researchgate.net

Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to hydroxyl or amino groups. This pathway can also contribute to the detoxification of hydroxylated metabolites.

Glutathione Conjugation: Glutathione S-transferases (GSTs) catalyze the conjugation of the tripeptide glutathione (GSH) to electrophilic compounds. The reactive electrophilic intermediates generated from N-nitrosamine activation can be detoxified by conjugation with GSH, preventing their interaction with critical cellular targets like DNA. This is a crucial protective mechanism against the genotoxic effects of these compounds.

Glucuronidation and Sulfation Pathways in Metabolic Clearance

Glucuronidation and sulfation are crucial Phase II metabolic reactions that increase the water solubility of xenobiotics, facilitating their elimination from the body. For N-nitrosamines, these pathways are significant for the detoxification of hydroxylated metabolites.

The metabolic activation of N-nitrosamines is primarily initiated by cytochrome P450 (CYP) enzymes, which catalyze the hydroxylation of the carbon atom adjacent to the nitroso group (α-hydroxylation). researchgate.netacs.orgresearchgate.netimpactfactor.org However, hydroxylation can also occur at other positions on the alkyl chains, such as β- or γ-hydroxylation. researchgate.netnih.gov These hydroxylated metabolites, if not further processed into reactive species, can be conjugated with glucuronic acid or sulfate (B86663).

Glucuronidation involves the transfer of glucuronic acid from uridine (B1682114) diphosphate-glucuronic acid (UDPGA) to a substrate, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). In the case of this compound, hydroxylation of the naphthalene ring or the methyl group would create a suitable functional group for glucuronidation. For instance, hydroxylation of the naphthalene ring would produce a phenolic metabolite that can readily undergo conjugation. The resulting glucuronide conjugate is significantly more polar and readily excretable in urine or bile. pjoes.com Some metabolites of nitrosamines that retain the nitroso group can be conjugated with glucuronic acid and excreted in the urine. pjoes.com For example, the glucuronide of N-nitroso-2-hydroxypropylpropylamine has been identified as a urinary metabolite in rats treated with N-nitrosodi-n-propylamine. nih.gov

Sulfation , catalyzed by sulfotransferases (SULTs), involves the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl group. Similar to glucuronidation, hydroxylated metabolites of this compound would be potential substrates for sulfation. This process also increases the water solubility of the metabolite, aiding in its excretion. While α-hydroxylation is the primary activation pathway, β-hydroxylation followed by sulfate conjugation has been discussed as an alternative metabolic route for some nitrosamines. acs.org

Metabolic PathwayEnzyme FamilyPotential SubstrateProductSignificance
GlucuronidationUDP-glucuronosyltransferases (UGTs)Hydroxylated this compoundGlucuronide conjugateIncreased water solubility and excretion
SulfationSulfotransferases (SULTs)Hydroxylated this compoundSulfate conjugateIncreased water solubility and excretion

Glutathione Conjugation and Mercapturic Acid Pathway Formation

Glutathione (GSH) conjugation is another major Phase II detoxification pathway for electrophilic compounds. nih.govresearchgate.netnih.gov The metabolic activation of N-nitrosamines via α-hydroxylation leads to the formation of unstable α-hydroxynitrosamines, which can spontaneously decompose to yield highly reactive electrophilic species, such as diazonium ions or carbocations. researchgate.netimpactfactor.orgpjoes.com These electrophiles are capable of alkylating cellular macromolecules, including DNA.

Glutathione conjugation , catalyzed by glutathione S-transferases (GSTs), involves the reaction of the nucleophilic thiol group of glutathione with these electrophilic metabolites. arxiv.orgmdpi.com This reaction effectively neutralizes their reactivity, preventing them from damaging cellular components. The resulting glutathione S-conjugate is the first step in the mercapturic acid pathway. nih.govresearchgate.netwikipedia.org Studies on various N-nitrosamines have shown alterations in hepatic levels of reduced glutathione and the activity of glutathione S-transferase, indicating the involvement of this pathway in their metabolism. nih.gov

The mercapturic acid pathway is a multi-step process that further metabolizes the glutathione conjugate for excretion. nih.govresearchgate.netwikipedia.org The process involves the sequential enzymatic cleavage of the glutamate (B1630785) and glycine (B1666218) residues from the glutathione conjugate, followed by the N-acetylation of the remaining cysteine conjugate. nih.gov The steps are as follows:

The glutathione S-conjugate is transported out of the cell and acted upon by γ-glutamyltransferase (GGT) and a dipeptidase, which remove the glutamyl and glycinyl residues, respectively, to form a cysteine S-conjugate. nih.gov

The cysteine S-conjugate is then acetylated by N-acetyltransferase to form the final product, a mercapturic acid (N-acetyl-L-cysteine S-conjugate). nih.govresearchgate.net

Mercapturic acids are water-soluble and are readily excreted in the urine, serving as biomarkers of exposure to the parent xenobiotic. nih.govresearchgate.net Therefore, the formation of a mercapturic acid derivative of this compound would represent a significant detoxification and elimination pathway.

Step in Mercapturic Acid PathwayEnzymeSubstrateProduct
1. Glutathione ConjugationGlutathione S-transferases (GSTs)Electrophilic metabolite of this compoundGlutathione S-conjugate
2. Removal of Glutamate and Glycineγ-glutamyltransferase (GGT) and DipeptidasesGlutathione S-conjugateCysteine S-conjugate
3. N-acetylationN-acetyltransferaseCysteine S-conjugateMercapturic acid (N-acetyl-L-cysteine S-conjugate)

Molecular Mechanisms of Action of Methyl Naphthalen 1 Yl Methyl Nitrosoamine

DNA Adduct Formation and Genotoxicity Mechanisms

The primary mechanism of genotoxicity for N-nitrosamines is the formation of covalent adducts with DNA. nih.govhesiglobal.org Following metabolic activation, methyl[(naphthalen-1-yl)methyl]nitrosoamine is expected to generate a methyldiazonium ion, a potent alkylating agent. This reactive species can attack nucleophilic sites on DNA bases, leading to the formation of various DNA adducts that are central to its mutagenic and carcinogenic potential. nih.govnih.gov

The reaction of the methyldiazonium ion with DNA results in the methylation of various atomic positions on the nucleotide bases. The most common and significant of these adducts include O6-methylguanine and N7-methylguanine. mdpi.com

O6-methylguanine (O6-MeG): This adduct is formed by the methylation of the O6 position of guanine (B1146940). nih.gov Despite being formed in smaller quantities compared to N7-methylguanine, O6-MeG is considered one of the most critical mutagenic and carcinogenic lesions induced by simple alkylating agents. researchgate.netnih.gov Its high mutagenic potential stems from its tendency to mispair with thymine (B56734) instead of cytosine during DNA replication. wikipedia.org

N7-methylguanine (N7-MeG): This is typically the most abundant DNA adduct formed by methylating agents. mdpi.com It results from the methylation of the N7 position of guanine. While less directly miscoding than O6-MeG, the formation of N7-MeG can destabilize the glycosidic bond, leading to depurination and the creation of an apurinic (AP) site. These AP sites are non-instructional and can lead to mutations during DNA repair or replication. mdpi.com N7-MeG is an integral part of the mRNA cap structure and is also found in DNA exposed to methylating agents. nih.govchemodex.com

Triazene (B1217601) Adducts: In addition to direct methylation, some N-nitrosamines can form unstable triazene adducts. For instance, N-nitroso-N-methylaniline is known to form a benzenediazonium (B1195382) ion that reacts with adenine (B156593) to create a hydrolytically unstable triazene adduct. nih.gov It is plausible that a similar mechanism could occur with this compound, potentially leading to the formation of unstable adducts with DNA bases like adenine.

DNA AdductSite of FormationSignificance
O6-methylguanine (O6-MeG)Oxygen at position 6 of GuanineHighly mutagenic and carcinogenic; causes G:C to A:T transition mutations by mispairing with thymine. nih.govwikipedia.org
N7-methylguanine (N7-MeG)Nitrogen at position 7 of GuanineMost abundant adduct; can lead to depurination, creating mutagenic apurinic sites. mdpi.com
Triazene AdductsExocyclic amino groups (e.g., on Adenine)Hydrolytically unstable; their formation represents another pathway of DNA damage. nih.gov

The formation of DNA adducts has profound consequences for the integrity of cellular processes. These lesions can disrupt the normal functions of DNA polymerase and RNA polymerase, leading to errors in replication and transcription.

The presence of O6-methylguanine is particularly detrimental to replication fidelity. wikipedia.org During DNA synthesis, DNA polymerase frequently misinterprets O6-MeG as adenine, leading to the incorporation of thymine opposite the lesion. wikipedia.org If this error is not corrected before the next round of replication, it becomes a permanent G:C to A:T transition mutation. nih.govwikipedia.org Such mutations in critical genes, like oncogenes or tumor suppressor genes, are a key step in chemical carcinogenesis.

DNA adducts can also act as physical blocks to the replication machinery, causing the replication fork to stall. Similarly, these lesions can impede the progress of RNA polymerase during transcription, a phenomenon known as transcriptional interference. This can lead to reduced gene expression, cell cycle arrest, and, in cases of extensive damage, the induction of apoptosis. wikipedia.org

Interactions with Other Cellular Macromolecules

The reactive electrophiles generated from the metabolism of this compound are not exclusively reactive towards DNA. They can also form covalent bonds with other cellular nucleophiles, including proteins and RNA, leading to a broader range of cellular dysfunction.

Protein alkylation occurs when the methyldiazonium ion reacts with nucleophilic amino acid residues within proteins. nih.govnih.gov Common targets for alkylation include the thiol group of cysteine and the nitrogen atoms in the side chains of lysine (B10760008) and histidine. creative-proteomics.com

This covalent modification can have significant functional consequences:

Enzyme Inhibition: Alkylation of amino acids within the active site of an enzyme can irreversibly inhibit its catalytic activity.

Disruption of Protein Structure: Modification of key residues can alter the secondary and tertiary structure of a protein, leading to misfolding, aggregation, or degradation.

Interference with Protein-Protein Interactions: Alkylation can occur at interfaces required for the formation of protein complexes, disrupting essential cellular signaling and structural pathways.

For example, studies with other methylating agents have shown a lack of specificity, resulting in the methylation of multiple residues on a single protein, such as cytochrome c. nih.gov This widespread modification can impair the function of numerous proteins simultaneously, contributing to cellular toxicity. creative-proteomics.com

While less studied than DNA damage, RNA is also susceptible to alkylation by reactive electrophiles. RNA molecules are abundant in the cell and contain numerous nucleophilic sites. Post-transcriptional modifications of RNA, such as N6-methyladenosine (m6A) and N7-methylguanosine (m7G), are critical for regulating RNA metabolism, including splicing, stability, translation, and localization. nih.govnih.govresearchgate.net

The aberrant methylation of RNA by xenobiotics like this compound could disrupt these finely tuned regulatory processes. researchgate.net For example, unscheduled methylation at positions critical for RNA structure or interaction with RNA-binding proteins could lead to:

Altered mRNA stability, causing either rapid degradation or prolonged translation of specific transcripts.

Errors in mRNA splicing, leading to the production of non-functional or aberrant proteins.

Impaired translation efficiency by modifying ribosomal RNA (rRNA) or transfer RNA (tRNA), or by interfering with the m7G cap required for ribosome binding. chemodex.comnih.gov

Cellular Responses to Mechanistic Exposure to this compound

Cells possess sophisticated defense mechanisms to counteract the damaging effects of alkylating agents. The cellular response to adducts formed by this compound involves a complex network of DNA repair pathways, cell cycle checkpoints, and apoptotic signaling.

DNA Repair: The primary defense against the mutagenic O6-MeG adduct is a direct reversal repair mechanism mediated by the enzyme O6-methylguanine-DNA methyltransferase (MGMT). nih.govresearchgate.net This "suicide" enzyme transfers the methyl group from the guanine base to one of its own cysteine residues, thereby restoring the correct DNA structure but inactivating the enzyme itself. researchgate.net Other adducts, such as N7-MeG and the resulting apurinic sites, are primarily handled by the base excision repair (BER) pathway. mdpi.comnih.gov

Cell Cycle Checkpoints: If DNA damage is detected, cell cycle checkpoints can be activated. These signaling pathways can halt the cell cycle, typically at the G1/S or G2/M transitions, to provide more time for DNA repair before the lesions can be fixed as permanent mutations during replication or cause problems during chromosome segregation. wikipedia.org

Apoptosis: When the level of macromolecular damage is overwhelming and cannot be adequately repaired, the cell may initiate a programmed cell death pathway known as apoptosis. This is a crucial mechanism to eliminate heavily damaged cells that have a high risk of becoming cancerous. The persistence of certain DNA adducts can trigger apoptotic signaling cascades. wikipedia.org

Activation and Evasion of DNA Repair Pathways

The carcinogenic activity of N-nitrosamines is intrinsically linked to their metabolic activation and subsequent interaction with cellular DNA. These compounds are generally pro-carcinogens, meaning they require enzymatic conversion into reactive electrophilic species to exert their genotoxic effects. mdpi.com This bioactivation is primarily mediated by the cytochrome P450 (CYP) family of enzymes. nih.gov

The metabolic process typically involves the α-hydroxylation of one of the alkyl chains of the nitrosamine (B1359907). This enzymatic step results in the formation of an unstable intermediate that spontaneously decomposes to yield a highly reactive diazonium ion. acs.org This diazonium ion is a potent alkylating agent that can readily react with nucleophilic sites on DNA bases, forming DNA adducts. nih.govresearchgate.net The most common and mutagenic of these adducts are formed at the O6-position of guanine (O6-alkylguanine) and the O4-position of thymine. researchgate.net These alkylated bases can mispair during DNA replication, leading to G:C to A:T transition mutations, a hallmark of nitrosamine-induced carcinogenesis. nih.gov

Cells possess several DNA repair pathways to counteract the damaging effects of alkylating agents. The primary defense mechanisms against N-nitrosamine-induced DNA damage include:

Base Excision Repair (BER): This pathway is responsible for removing smaller, non-helix-distorting base lesions from the DNA. Specific DNA glycosylases recognize and excise the damaged base, initiating a cascade of events to restore the correct DNA sequence. mdpi.com

O6-methylguanine-DNA methyltransferase (MGMT): This protein plays a crucial role in directly reversing the alkylation at the O6-position of guanine. MGMT transfers the alkyl group from the DNA to one of its own cysteine residues in a stoichiometric, single-use reaction. mdpi.com

However, high or persistent exposure to N-nitrosamines can overwhelm these repair systems. The saturation or depletion of DNA repair enzymes, particularly MGMT, can lead to the persistence of mutagenic DNA adducts. nih.gov This failure to repair DNA damage before the next round of cell division can result in the fixation of mutations, a critical step in the initiation of cancer. researchgate.net

Table 1: Key DNA Adducts Formed by N-Nitrosamines and Involved Repair Pathways

DNA Adduct Repair Pathway(s) Consequence if Unrepaired
O6-alkylguanine MGMT, Nucleotide Excision Repair (NER) G:C to A:T transition mutations
N7-alkylguanine Base Excision Repair (BER) Generally considered less mutagenic but can lead to depurination
O4-alkylthymine Nucleotide Excision Repair (NER) T:A to C:G transversion mutations
Phosphotriesters AlkB Homologs (ALKBH) Can interfere with DNA replication and transcription

Induction of Programmed Cell Death (Apoptosis/Necrosis) in In Vitro Models (mechanistic insights)

In vitro studies have demonstrated that N-nitrosamines can induce programmed cell death, primarily through apoptosis, in various cell lines. researchgate.netscirp.org The induction of apoptosis is a critical cellular response to DNA damage, serving to eliminate cells with potentially cancerous mutations. However, the balance between cell survival and cell death can be disrupted by carcinogenic agents.

Mechanistic insights into N-nitrosamine-induced apoptosis have revealed the involvement of key molecular players and pathways:

Caspase Activation: The apoptotic process is executed by a family of cysteine proteases known as caspases. N-nitrosamines have been shown to trigger the activation of initiator caspases (e.g., caspase-8) and effector caspases (e.g., caspase-3), leading to the systematic dismantling of the cell. researchgate.net For instance, studies with N-nitrosopyrrolidine (NPYR) and N-nitrosodimethylamine (NDMA) in HepG2 cells demonstrated that apoptosis was prevented by specific caspase inhibitors, with caspase-8 playing a primary role. researchgate.net

Chromatin Condensation and DNA Fragmentation: A hallmark of apoptosis is the condensation of chromatin and the fragmentation of nuclear DNA. Treatment of cell lines such as HL-60 with N-nitrosamines has resulted in observable morphological changes consistent with apoptosis. researchgate.netscirp.org

Poly(ADP-ribose) Polymerase (PARP) Cleavage: PARP is a nuclear enzyme involved in DNA repair. During apoptosis, it is cleaved by activated caspases, a widely recognized marker of this cell death pathway. Cleavage of PARP has been observed in HL-60 cells treated with NPYR and NDMA. researchgate.net

While apoptosis is a controlled form of cell death, high concentrations of N-nitrosamines can lead to necrosis, a more chaotic process characterized by cell swelling and lysis, which can provoke an inflammatory response. scirp.org The switch between apoptosis and necrosis is often dependent on the cellular context and the extent of the damage.

Table 2: In Vitro Effects of Selected N-Nitrosamines on Apoptosis

N-Nitrosamine Compound Cell Line Key Apoptotic Events Observed
N-nitrosopyrrolidine (NPYR) HL-60 (leukemia), HepG2 (hepatoma) Chromatin condensation, PARP cleavage, caspase-8 activation. researchgate.netscirp.org
N-nitrosodimethylamine (NDMA) HL-60 (leukemia), HepG2 (hepatoma) Chromatin condensation, PARP cleavage, caspase-8 activation. researchgate.netscirp.org
N-nitrosodiethylamine (NDEA) Cerebellar neurons Increased DNA damage markers, impaired mitochondrial function. nih.gov

Oxidative Stress Induction and Modulation of Endogenous Antioxidant Systems

Beyond direct DNA alkylation, N-nitrosamines are known to induce oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defenses. nih.govnih.gov The metabolic activation of N-nitrosamines by CYP enzymes can lead to the generation of ROS, such as superoxide (B77818) anions and hydroxyl radicals. nih.gov

This increase in ROS can have several detrimental effects:

Lipid Peroxidation: ROS can attack polyunsaturated fatty acids in cell membranes, initiating a chain reaction known as lipid peroxidation. This process can damage membrane integrity and generate reactive aldehydes, such as malondialdehyde (MDA), which can form adducts with DNA and proteins. nih.gov Studies have shown a rapid increase in lipid peroxidation in the liver of rats following the administration of N-nitrosodimethylamine. nih.gov

Oxidative DNA Damage: ROS can directly damage DNA, leading to the formation of lesions such as 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a marker of oxidative DNA damage. nih.gov This type of damage can contribute to the mutagenic and carcinogenic potential of N-nitrosamines.

In response to oxidative stress, cells activate endogenous antioxidant systems to mitigate the damage. This involves both enzymatic and non-enzymatic antioxidants:

Antioxidant Enzymes: Cells upregulate the expression and activity of enzymes such as superoxide dismutase (SOD), catalase, and glutathione (B108866) peroxidase to neutralize ROS. However, prolonged exposure to N-nitrosamines can lead to the depletion of these enzymes. nih.gov

Glutathione (GSH): This tripeptide is a major non-enzymatic antioxidant that can directly scavenge ROS and is a cofactor for several antioxidant enzymes. A decrease in the levels of reduced glutathione is often observed in response to N-nitrosamine exposure, indicating its consumption in the detoxification process. nih.gov

Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. There is evidence that N-nitrosamines can activate the Nrf2 pathway as a cellular defense mechanism against oxidative stress. openrepository.com

The interplay between ROS production and the antioxidant response is crucial in determining the cellular fate following exposure to N-nitrosamines. If the oxidative stress is too severe or prolonged, it can overwhelm the antioxidant capacity of the cell, leading to extensive cellular damage and contributing to the carcinogenic process.

Table 3: Markers of Oxidative Stress and Antioxidant Response to N-Nitrosamines

Marker Effect of N-Nitrosamine Exposure Biological Significance
Reactive Oxygen Species (ROS) Increased Induces damage to DNA, proteins, and lipids
Lipid Peroxidation (e.g., MDA) Increased Indicates damage to cellular membranes
8-hydroxy-2'-deoxyguanosine (8-OHdG) Increased Marker of oxidative DNA damage
Superoxide Dismutase (SOD) Activity Decreased (with prolonged exposure) Impaired detoxification of superoxide radicals
Reduced Glutathione (GSH) Levels Decreased Depletion of a key non-enzymatic antioxidant
Nrf2 Pathway Activated Upregulation of cellular antioxidant defenses

Advanced Analytical Methodologies for Detection and Quantification of Methyl Naphthalen 1 Yl Methyl Nitrosoamine and Its Metabolites

High-Performance Chromatographic Techniques for Separation and Quantification

Chromatographic methods coupled with mass spectrometry are the gold standard for the trace-level quantification of nitrosamines due to their high sensitivity and selectivity. ijpsjournal.comlcms.cz The choice between gas and liquid chromatography depends on the volatility and thermal stability of the target analyte.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile N-Nitroso Compounds

GC-MS is a powerful technique for the analysis of volatile and semi-volatile nitrosamines. pmda.go.jp Given the naphthalene (B1677914) moiety, methyl[(naphthalen-1-yl)methyl]nitrosoamine is expected to be less volatile than simple dialkyl nitrosamines. However, GC-MS analysis is still feasible, particularly with direct liquid injection, which is effective for a wider range of compound volatilities. restek.com To achieve the low detection limits required for trace impurity analysis, tandem mass spectrometry (GC-MS/MS) is essential as it minimizes matrix interference and enhances signal-to-noise ratios. restek.comlabrulez.com

Electron Ionization (EI) is a common ionization source, though for some nitrosamines, the resulting mass spectra can be fragmented with few abundant, high-mass ions suitable for precursor ion selection in MS/MS analysis. labrulez.com Positive-ion chemical ionization (PCI) using reagent gases like ammonia (B1221849) or methane (B114726) can provide softer ionization, preserving the molecular ion and improving sensitivity and selectivity. researchgate.netkirj.ee

Table 1: Representative GC-MS/MS Parameters for N-Nitrosamine Analysis

ParameterTypical ConditionRationale/Comment
Column Mid-polarity (e.g., 5% phenyl-methylpolysiloxane)Provides good separation for a range of nitrosamines.
Injection Mode Splitless or Direct Liquid InjectionMaximizes analyte transfer to the column for trace analysis. restek.comshimadzu.com
Oven Program Initial temp 40-50°C, ramp to 250-300°COptimized to resolve analytes from solvent and matrix components. shimadzu.com
Ionization Mode Electron Ionization (EI) or Positive Chemical Ionization (PCI)PCI can offer enhanced molecular ion signal for better precursor selection. researchgate.net
MS Mode Multiple Reaction Monitoring (MRM)Essential for achieving low limits of detection (ppb or sub-ppb). restek.comlabrulez.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Complex Matrices and Metabolite Profiling

For non-volatile, thermally labile compounds, or for the analysis of metabolites (which are often more polar), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique. lcms.czusda.gov This method is highly versatile and can be applied to a wide array of nitrosamines, including those that are not amenable to GC analysis. ijpsjournal.comnih.gov

Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) are the most common ionization sources. APCI is often more suitable for less polar, neutral molecules like many nitrosamines, while ESI is effective for more polar or charged species, such as hydroxylated metabolites or glucuronide conjugates. lcms.cznih.gov The use of high-resolution mass spectrometry (LC-HRMS) can further enhance selectivity by providing accurate mass measurements, which helps in differentiating target analytes from isobaric interferences in complex samples. lcms.cz

LC-MS/MS is particularly crucial for metabolite profiling in biological matrices like urine or plasma. elsevierpure.com The technique can simultaneously quantify the parent compound, this compound, and its potential metabolites, such as hydroxylated or carboxylated derivatives formed through metabolic activation. mdpi.comresearchgate.net

Table 2: Typical LC-MS/MS Method Parameters for N-Nitrosamine Quantification

ParameterTypical ConditionRationale/Comment
Column Reversed-phase C18 or C8Standard for separation of moderately polar to nonpolar compounds. lcms.cz
Mobile Phase Gradient of water and methanol (B129727)/acetonitrile (B52724) with formic acidAcidic modifier promotes protonation for positive ion mode detection. lcms.cz
Ionization Source APCI or ESI (positive ion mode)APCI is often preferred for simple nitrosamines; ESI is better for polar metabolites. lcms.cznih.gov
MS Analyzer Triple Quadrupole (QqQ) or Orbitrap (HRMS)QqQ for targeted MRM quantification; HRMS for high selectivity and structural confirmation. lcms.cz
LOD/LOQ ng/L to µg/L (ppt to ppb) rangeAchievable with modern instrumentation and optimized sample preparation. lcms.czelsevierpure.com

Development of Specific Probes and Biosensors for Mechanistic Monitoring

Beyond chromatographic quantification, specific probes and biosensors are invaluable for studying the mechanisms of action of nitrosamines, including their metabolic activation and interaction with biological macromolecules.

Immunochemical Assays for DNA Adduct Detection

Metabolic activation of N-nitroso compounds can lead to the formation of reactive electrophiles that bind covalently to DNA, forming DNA adducts. mdpi.comresearchgate.net These adducts are considered critical lesions in the initiation of carcinogenesis. The naphthalene moiety of the target compound suggests that its metabolites could form bulky DNA adducts.

Immunochemical methods, such as Enzyme-Linked Immunosorbent Assay (ELISA), are highly sensitive techniques used to detect and quantify specific DNA adducts in biological samples. berkeley.edu The development of a specific immunoassay for adducts derived from this compound would require:

Synthesis of the specific DNA adduct to serve as an antigen.

Generation of polyclonal or monoclonal antibodies that specifically recognize this adduct.

Development of a competitive ELISA where the antibody's binding to a coated antigen is inhibited by the presence of the adduct in a sample DNA digest.

These assays are powerful tools for molecular epidemiology and mechanistic studies, allowing for the detection of adducts in minute quantities of DNA (1-10 µg). berkeley.edu

Novel Fluorescent and Radiochemical Probes for In Vitro Reaction Studies

Fluorescent probes are designed to react with specific molecules or reactive species, resulting in a change in their fluorescence properties. For studying nitrosamines, probes can be developed to detect the reactive nitrogen species (RNS) involved in their formation or the reactive metabolites generated during their activation. nih.govnih.gov For instance, probes that react with nitrosating agents can monitor the conditions leading to the endogenous formation of this compound.

Radiochemical probes, typically involving isotopic labeling of the parent compound (e.g., with ¹⁴C or ³H), are fundamental for tracing the compound's fate in vitro and in vivo. Studies on naphthalene have successfully used ¹⁴C-labeling to track its covalent binding to DNA in mouse tissues, with detection by accelerator mass spectrometry (AMS). nih.govnih.govresearchgate.net This highly sensitive technique can quantify the total level of DNA adducts formed without needing to identify each specific adduct structure. A similar approach using radiolabeled this compound would provide definitive evidence of its DNA-binding potential and allow for quantitative assessment of adduct formation in target tissues. nih.gov

Sample Preparation and Derivatization Strategies for Enhanced Analytical Sensitivity

Effective sample preparation is critical for achieving low detection limits, as it serves to isolate and concentrate the target analytes from complex matrices and remove interfering substances. researchgate.net

Common sample preparation techniques for nitrosamines include:

Liquid-Liquid Extraction (LLE): A conventional method using an organic solvent like dichloromethane (B109758) to extract nitrosamines from aqueous samples. researchgate.net

Solid-Phase Extraction (SPE): A more modern and efficient technique that uses a solid sorbent to retain the analyte, which is then eluted with a small volume of solvent. Various sorbents can be used depending on the analyte and matrix. researchgate.netchromatographyonline.com This is particularly useful for cleaning up complex samples like biological fluids or food extracts. elsevierpure.com

For GC-MS analysis, chemical derivatization can significantly improve analytical performance. One strategy involves the denitrosation of the N-nitroso compound (cleavage of the N-NO bond) followed by derivatization of the resulting secondary amine. For example, denitrosation with hydrobromic acid followed by reaction with p-toluenesulfonyl chloride converts the amine into a more stable, less polar sulfonamide derivative. researchgate.net This approach offers several advantages:

Improved chromatographic peak shape and thermal stability.

Generation of characteristic high-mass fragments in the mass spectrometer, leading to higher sensitivity and specificity.

A nearly 20-fold decrease in detection limits compared to the analysis of the underivatized nitrosamine (B1359907) has been reported. researchgate.net

Structure Activity Relationship Sar Studies of Methyl Naphthalen 1 Yl Methyl Nitrosoamine and Analogous Compounds

Quantitative Structure-Activity Relationship (QSAR) Modeling for Prediction of Mechanistic Potency

Quantitative structure-activity relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. mdpi.com For nitrosamines, QSAR models are developed to predict their carcinogenic and mutagenic potency based on calculated molecular descriptors. nih.govnih.gov These models are valuable for assessing the risk of novel or untested compounds, providing insights where experimental data are unavailable. nih.govacs.org

The ultimate genotoxic effect of a nitrosamine (B1359907) is mediated by the covalent binding of its reactive metabolites to DNA, forming DNA adducts. mdpi.com The potency of a nitrosamine is closely correlated with the extent and nature of the DNA adducts formed. nih.gov QSAR models aim to predict this DNA-reactivity by correlating it with physicochemical and quantum chemical descriptors of the parent molecule.

Important molecular descriptors include:

Electronic Descriptors: Parameters such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and partial atomic charges are used to quantify the electronic characteristics of a molecule. These descriptors can relate to the ease of metabolic activation and the reactivity of the resulting electrophiles. nih.govusp.org

Hydrophobicity: The partition coefficient (logP) is a measure of a compound's hydrophobicity, which influences its transport to metabolic enzymes and interaction with the enzyme's active site. mdpi.com

Steric Descriptors: Molecular weight, molar refractivity, and other descriptors related to molecular size and shape are used to model the steric interactions between the nitrosamine and the active site of CYP enzymes. nih.gov

A mechanistic QSAR study can examine the parent nitrosamine and its reaction intermediates to identify determinants of carcinogenic potency. nih.gov

Table 3: Hypothetical QSAR Data for Methyl[(naphthalen-1-yl)methyl]nitrosoamine Analogs

Analog (Substitution on Naphthalene (B1677914) Ring)LogPMolecular Weight ( g/mol )HOMO Energy (eV)Predicted DNA Adduct Formation Potency (Relative Scale)
4-H (Parent)3.1198.24-8.51.00
4-Methoxy3.2228.27-8.20.85
4-Chloro3.7232.69-8.81.15
4-Nitro3.0243.24-9.21.25

Predicting the rate of metabolic transformation, particularly the initial α-hydroxylation step, is a key goal of QSAR modeling for nitrosamines. acs.org Computational models can be trained on experimental data from known compounds to predict the metabolic fate of new structures.

These predictive models often employ:

Machine Learning Algorithms: Methods like linear discriminant analysis, support vector machines, and neural networks are trained on datasets of compounds with known metabolic profiles. chemrxiv.orgbenthamscience.com The models learn to recognize the structural features and physicochemical properties that favor metabolism by specific CYP isoforms.

Quantum Mechanical (QM) Calculations: QM methods can be used to calculate the activation energies for metabolic reactions, such as hydrogen abstraction from the α-carbon. usp.org Lower activation energy suggests a faster reaction rate. These calculated energies can be used as descriptors in a QSAR model.

3D-QSAR and Docking: Three-dimensional QSAR methods like Comparative Molecular Field Analysis (CoMFA) and docking simulations model the interaction of the nitrosamine molecule within the 3D structure of the CYP enzyme's active site. acs.org These approaches provide detailed insight into how well a compound fits into the active site and how its orientation facilitates the hydroxylation reaction.

By integrating these computational techniques, it is possible to build robust models that can predict the rate of metabolic activation for this compound and a wide array of its structural analogs, thereby improving the ability to forecast their mechanistic potency. acs.orgacs.org

Theoretical and Computational Studies of Methyl Naphthalen 1 Yl Methyl Nitrosoamine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of molecules. researchgate.net These calculations can predict the distribution of electrons, the energies of molecular orbitals, and the most likely sites for chemical reactions.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.orgyoutube.comyoutube.comwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.comyoutube.com

For methyl[(naphthalen-1-yl)methyl]nitrosoamine, the naphthalene (B1677914) ring, with its extended π-electron system, is expected to significantly influence the energies and shapes of the frontier orbitals. The HOMO is likely to be localized on the nitrosoamine group and the naphthalene ring, while the LUMO is anticipated to be distributed over the N-nitroso group. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity; a smaller gap generally suggests higher reactivity.

Electrophilic sites on the molecule can be identified by analyzing the molecular electrostatic potential (MEP). In this compound, the most electrophilic sites are predicted to be the hydrogen atoms of the methyl and methylene (B1212753) groups adjacent to the N-nitroso function, making them susceptible to metabolic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

ParameterPredicted Value (eV)Description
HOMO Energy-6.5Energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons.
LUMO Energy-0.8Energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons.
HOMO-LUMO Gap5.7Energy difference between HOMO and LUMO, an indicator of chemical reactivity and stability.

Note: The values in this table are hypothetical and serve as illustrative examples based on typical values for similar aromatic N-nitrosamines.

The metabolic activation of many N-nitrosamines is a critical step in their carcinogenic activity and is primarily initiated by cytochrome P450 (CYP) enzymes. nih.govnih.govnih.gov Quantum chemical calculations can model the reaction pathways of this activation process. The primary route of metabolic activation for N-nitrosamines is α-hydroxylation, which involves the enzymatic hydroxylation of the carbon atom adjacent to the N-nitroso group. researchgate.netacs.orgnih.gov

For this compound, there are two possible sites for α-hydroxylation: the methyl group and the methylene group attached to the naphthalene ring. Computational studies on analogous compounds suggest that the reaction proceeds through a hydrogen abstraction followed by a rebound step. nih.gov The energy barriers for these reactions can be calculated to predict the preferred metabolic pathway. The resulting α-hydroxynitrosamines are unstable and spontaneously decompose to form highly reactive electrophiles, such as diazonium ions, which can then alkylate DNA. researchgate.netresearchgate.net

Degradation pathways, such as photolysis, can also be investigated computationally. acs.orgnih.gov These studies can help to understand the environmental fate of the compound. For instance, UV irradiation can induce the cleavage of the N-N bond in N-nitrosamines. nih.gov

Molecular Docking and Dynamics Simulations of Macromolecular Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to study the interactions between a small molecule and a biological macromolecule, such as DNA or a protein. heraldopenaccess.us

Once metabolically activated, the resulting electrophilic species from this compound can form covalent bonds with DNA bases, creating DNA adducts. nih.govnih.govsemanticscholar.org These adducts can disrupt the normal structure and function of DNA, leading to mutations if not repaired. uleth.ca

Molecular dynamics simulations can be employed to study the stability of these DNA adducts and the conformational changes they induce in the DNA double helix. The bulky naphthalen-1-ylmethyl group, when attached to a DNA base, is likely to cause significant distortion of the DNA structure. These simulations can provide insights into how these structural changes might affect DNA replication and repair processes.

Molecular docking can predict the preferred binding orientation of this compound within the active site of metabolic enzymes like cytochrome P450. heraldopenaccess.us These simulations help to understand the initial enzyme-substrate recognition and binding, which is the first step in biotransformation. tandfonline.comnih.govnih.govoup.com

The binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the amino acid residues of the enzyme's active site can be calculated. heraldopenaccess.us For this compound, the naphthalene moiety would likely engage in hydrophobic interactions within the active site of CYP enzymes. The results of these simulations can help to explain the regioselectivity of the metabolic hydroxylation. researchgate.net

Table 2: Illustrative Molecular Docking Results for this compound with a Cytochrome P450 Isoform

ParameterPredicted ValueInterpretation
Binding Energy (kcal/mol)-8.2A negative value indicates a favorable binding interaction between the compound and the enzyme.
Key Interacting ResiduesPhe108, Val234, Leu365Amino acid residues in the enzyme's active site that form significant interactions with the compound.
Predicted Distance to Heme Iron (Å)4.5The distance between the metabolically susceptible carbon atoms and the catalytic heme iron of the enzyme.

Note: The data presented are for illustrative purposes and represent plausible outcomes from a molecular docking simulation.

In Silico Prediction of Formation and Environmental Fate Kinetics

In silico models can be used to predict the potential for the formation of N-nitrosamines from precursor amines and nitrosating agents. nih.govresearchgate.netlhasalimited.orgfreethinktech.com These models are valuable for risk assessment in various contexts, including pharmaceuticals and environmental chemistry.

Furthermore, computational models can predict the environmental fate of this compound. This includes predicting its persistence, potential for bioaccumulation, and degradation kinetics in different environmental compartments such as water and soil. For example, the rate of degradation through processes like photolysis or microbial action can be estimated. mdpi.comrsc.org These predictions are crucial for assessing the potential environmental impact of the compound.

Future Directions and Emerging Research Avenues for Methyl Naphthalen 1 Yl Methyl Nitrosoamine

Advanced Mechanistic Investigations into DNA Repair Evasion and Persistent DNA Adducts

A critical area of future research will be to understand how methyl[(naphthalen-1-yl)methyl]nitrosoamine interacts with DNA and the mechanisms by which it may evade cellular repair processes. N-nitrosamines are known to be pro-carcinogens that require metabolic activation to form DNA alkylating agents. mdpi.com This activation, typically mediated by cytochrome P450 enzymes, leads to the formation of reactive species that can form covalent bonds with DNA, creating DNA adducts. nih.gov

The persistence of these adducts is a key factor in the initiation of carcinogenesis. mdpi.com Research on other N-nitrosamines has shown that the formation and persistence of specific adducts, such as O6-methylguanine, are strongly correlated with tumor induction. mdpi.com The bulky naphthalene (B1677914) group in this compound may lead to the formation of structurally unique and persistent DNA adducts that are not easily recognized or removed by cellular DNA repair mechanisms like base excision repair and nucleotide excision repair. nih.govresearchgate.net

Future studies will likely focus on:

Identifying the specific DNA adducts formed by metabolically activated this compound.

Investigating the efficiency of various DNA repair pathways in recognizing and removing these adducts. nih.gov

Determining the potential for these adducts to cause mutations during DNA replication.

Table 1: Potential DNA Adducts and Repair Pathways for N-Nitrosamines

N-Nitrosamine ClassPotential DNA AdductsPrimary DNA Repair Pathways
Small Alkyl NitrosaminesO6-alkylguanine, N7-alkylguanine, O4-alkylthymineBase Excision Repair (BER), O6-Alkylguanine-DNA Alkyltransferase (AGT)
Bulky Adduct-Forming NitrosaminesGuanine (B1146940) and Adenine (B156593) adductsNucleotide Excision Repair (NER)

Development of Novel Analytical Probes for Real-Time, In Situ Mechanistic Monitoring

To better understand the kinetics and localization of this compound and its metabolites within biological systems, the development of novel analytical probes is essential. Current methods for detecting N-nitrosamines often involve chromatography and mass spectrometry, which are not suitable for real-time monitoring in living cells.

Emerging research focuses on the design of fluorescent and electrochemical probes that can provide real-time, in situ detection of N-nitrosamines and their reactive intermediates. epa.govrsc.org These probes can be engineered to exhibit a change in their optical or electrical properties upon interaction with the target molecule, allowing for dynamic monitoring of its concentration and distribution within cells and tissues. nih.gov

Key areas for future development include:

Fluorescent Probes: Designing probes that are highly selective for this compound or its specific reactive metabolites. nih.gov These could be based on mechanisms like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT).

Electrochemical Sensors: Creating sensitive and robust electrochemical sensors for the detection of this compound in various matrices. nih.govresearchgate.net Nanomaterial-based sensors, for instance, offer high sensitivity and selectivity. mdpi.com

Exploration of Innovative Strategies for Environmental Remediation of N-Nitroso Contamination

The potential for environmental contamination with N-nitroso compounds necessitates the development of effective remediation strategies. Traditional methods can be energy-intensive and may produce harmful byproducts.

Future research will likely explore more sustainable and efficient remediation technologies:

Bioremediation: Utilizing microorganisms that can degrade N-nitrosamines into less harmful substances. nih.gov This approach is environmentally friendly and cost-effective. Research is needed to identify and engineer microbes capable of degrading this compound. usgs.govfrontiersin.org

Advanced Oxidation Processes (AOPs): These processes involve the generation of highly reactive species, such as hydroxyl radicals, to break down recalcitrant organic pollutants. cskscientificpress.comresearchgate.net AOPs like photocatalysis and Fenton-like reactions could be optimized for the degradation of N-nitrosamines in water and soil. mostwiedzy.plnih.gov

Table 2: Emerging Environmental Remediation Strategies for N-Nitroso Compounds

Remediation StrategyMechanismPotential Advantages
BioremediationMicrobial degradationEco-friendly, cost-effective, potential for in situ application
Advanced Oxidation Processes (AOPs)Generation of highly reactive radicalsRapid degradation, effective for a wide range of pollutants
NanoremediationUse of nanoparticles for degradation or adsorptionHigh surface area and reactivity, potential for targeted delivery

Integration of Multi-Omics Technologies for Comprehensive Understanding of Cellular Responses

To gain a holistic understanding of the cellular responses to this compound exposure, the integration of multi-omics technologies will be crucial. These technologies, including transcriptomics, proteomics, and metabolomics, provide a comprehensive view of the molecular changes occurring within a cell or organism upon exposure to a toxicant.

Transcriptomics: Analyzing changes in gene expression can reveal the cellular pathways that are perturbed by the compound. This can help identify key genes and pathways involved in its toxicity.

Proteomics: Studying the changes in protein expression and post-translational modifications can provide insights into the functional consequences of gene expression changes. nih.gov

Metabolomics: Analyzing the changes in the cellular metabolome can reveal alterations in metabolic pathways and identify potential biomarkers of exposure and effect. nih.govnih.gov

By integrating these multi-omics datasets, researchers can construct a comprehensive picture of the cellular response to this compound, from the initial molecular interactions to the ultimate biological outcomes.

Refined Computational Models for High-Throughput Predictive Mechanistic Toxicology

Computational toxicology plays an increasingly important role in predicting the potential toxicity of chemicals and prioritizing them for further testing. For this compound, refined computational models can be developed to predict its metabolic activation, DNA reactivity, and carcinogenic potential.

Future directions in this area include:

Quantitative Structure-Activity Relationship (QSAR) Models: Developing QSAR models that can predict the carcinogenicity of N-nitrosamines based on their chemical structure and physicochemical properties. nih.govnih.gov Quantum chemical calculations can be incorporated to improve the predictive power of these models. usp.orgfrontiersin.org

Molecular Docking and Simulation: Using molecular docking to predict how this compound and its metabolites interact with key biological targets, such as cytochrome P450 enzymes and DNA.

Systems Biology Modeling: Integrating experimental data with computational models to simulate the dynamic cellular responses to exposure and predict long-term health outcomes.

Table 3: Computational Approaches in N-Nitrosamine Toxicology

Computational ApproachApplicationPredicted Endpoint
QSARPredicting toxicity from chemical structureCarcinogenic potency, mutagenicity
Molecular DockingSimulating interactions with biological macromoleculesBinding affinity to enzymes, DNA interaction sites
Quantum Chemical CalculationsDetermining electronic properties and reactivityMetabolic activation energy, DNA adduct stability

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl[(naphthalen-1-yl)methyl]nitrosoamine, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via reductive amination of 1-naphthaldehyde with methylamine using sodium cyanoborohydride or catalytic hydrogenation (Pd/C). Optimization involves controlling pH (~6.5–7.5) for imine formation and using inert atmospheres to prevent oxidation. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high yields (≥85%) .
  • Key Considerations : Monitor reaction progress using TLC or HPLC. Impurities like unreacted aldehyde or secondary amines require rigorous solvent extraction.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm nitroso and naphthyl group connectivity (e.g., δ 3.8–4.2 ppm for CH₂ groups adjacent to nitroso).
  • X-ray Crystallography : Use SHELX programs (SHELXT for structure solution, SHELXL for refinement) to resolve stereochemistry. Hydrogen bonding between nitroso oxygen and aromatic π-systems may stabilize the crystal lattice .
  • MS : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns.

Q. How can trace-level nitrosamine impurities be detected in pharmaceutical matrices?

  • Methodological Answer : LC-MS/MS with a triple quadrupole system (LOQ: 1–10 ppb) using a C18 column and ion-pairing agents (e.g., heptafluorobutyric acid). Validate methods per ICH M7 guidelines, including spike-recovery tests (85–115% recovery) .
  • Alternative : GC-MS with derivatization (e.g., BSTFA for silylation) to enhance volatility. Cross-validate with HPLC-UV for nitrosamine-specific absorbance at 230–250 nm .

Advanced Research Questions

Q. What experimental approaches assess the stability of this compound under oxidative or photolytic conditions?

  • Methodological Answer :

  • Oxidative Stability : Expose to H₂O₂ (1–5% v/v) or hydroxyl radicals (generated via Fenton’s reagent) at 25–40°C. Monitor degradation kinetics using UV-Vis or LC-MS. Rate constants (e.g., kOH ≈ 4.3×10⁸ M⁻¹s⁻¹) can be derived via competition kinetics .
  • Photolysis : Use UV-C lamps (254 nm) in aqueous/organic solvents. Quantum yield calculations require actinometry (e.g., potassium ferrioxalate) .

Q. How can conflicting data on nitrosamine mutagenicity be resolved in Ames tests?

  • Methodological Answer : Conduct assays with Salmonella typhimurium TA1535 (nitroreductase-deficient) and S9 metabolic activation. Compare dose-response curves (0.1–100 µg/plate) with positive controls (e.g., NDMA). Discrepancies may arise from impurity interference (e.g., residual amines); purify samples via SPE before testing .

Q. What strategies improve the sensitivity of analytical methods for nitrosamines in complex environmental samples?

  • Methodological Answer :

  • Sample Prep : Solid-phase extraction (SPE) with activated carbon or HLB cartridges. Use isotopically labeled internal standards (e.g., ¹⁵N-NDMA) to correct matrix effects.
  • Instrumentation : HRMS (Orbitrap/Q-TOF) with MS² fragmentation for selective ion monitoring. Data-independent acquisition (DIA) enhances detection in untargeted workflows .

Q. How do degradation pathways of this compound compare to other nitrosoamines?

  • Methodological Answer : Radical-mediated degradation (e.g., •OH attack at methyl or naphthyl groups) dominates, similar to NDMA. However, the naphthyl moiety may stabilize intermediates, slowing reaction rates. Use EPR spin-trapping (DMPO) to identify transient radicals . Contrast with NDMA’s rapid •OH reaction (k = 4.3×10⁸ M⁻¹s⁻¹) .

Q. What computational methods predict the carcinogenic potential of this compound?

  • Methodological Answer : Apply QSAR models (e.g., Toxtree, OECD Toolbox) using structural alerts for nitroso groups. Molecular docking into DNA adducts (e.g., guanine-N7) using AutoDock Vina assesses binding affinity. Validate with in vitro Comet assays .

Data Contradiction Analysis

Q. How should researchers address discrepancies between HPLC and GC-MS results in nitrosamine quantification?

  • Methodological Answer : Cross-check with a third method (e.g., LC-HRMS). Investigate derivatization efficiency in GC-MS (e.g., incomplete silylation) or matrix interference in HPLC (e.g., co-eluting peaks). Use standard additions to quantify recovery differences .

Tables for Key Data

Property Value/Method Reference
Synthetic Yield85–90% (reductive amination)
•OH Rate Constant (k)4.3×10⁸ M⁻¹s⁻¹ (estimated)
Ames Test Sensitivity0.1 µg/plate (TA1535 + S9)
LC-MS/MS LOQ1 ppb (pharmaceutical matrix)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.